3-Cyclopropylprop-2-ynoic acid 3-Cyclopropylprop-2-ynoic acid
Brand Name: Vulcanchem
CAS No.: 7358-93-2
VCID: VC1977240
InChI: InChI=1S/C6H6O2/c7-6(8)4-3-5-1-2-5/h5H,1-2H2,(H,7,8)
SMILES: C1CC1C#CC(=O)O
Molecular Formula: C6H6O2
Molecular Weight: 110.11 g/mol

3-Cyclopropylprop-2-ynoic acid

CAS No.: 7358-93-2

Cat. No.: VC1977240

Molecular Formula: C6H6O2

Molecular Weight: 110.11 g/mol

* For research use only. Not for human or veterinary use.

3-Cyclopropylprop-2-ynoic acid - 7358-93-2

Specification

CAS No. 7358-93-2
Molecular Formula C6H6O2
Molecular Weight 110.11 g/mol
IUPAC Name 3-cyclopropylprop-2-ynoic acid
Standard InChI InChI=1S/C6H6O2/c7-6(8)4-3-5-1-2-5/h5H,1-2H2,(H,7,8)
Standard InChI Key IJODLTUIUAZITN-UHFFFAOYSA-N
SMILES C1CC1C#CC(=O)O
Canonical SMILES C1CC1C#CC(=O)O

Introduction

Chemical Structure and Basic Properties

3-Cyclopropylprop-2-ynoic acid (CAS: 7358-93-2) is an unsaturated carboxylic acid with the molecular formula C6H6O2 and a molecular weight of 110.11 Da. The compound is characterized by its propynoic acid backbone with a cyclopropyl group attached to the terminal position of the triple bond. Its structure can be described by the IUPAC name 3-cyclopropylprop-2-ynoic acid .

Several synonyms exist for this compound, including:

  • Cyclopropanepropiolic acid

  • 3-Cyclopropylpropiolic acid

  • 3-Cyclopropyl-2-propynoic acid

  • 2-Propynoic acid, 3-cyclopropyl-

The compound features a carboxylic acid functional group, which contributes to its acidic properties, and an alkyne moiety that introduces unique reactivity patterns. The presence of the cyclopropyl group, a three-membered ring with significant ring strain, further influences the compound's chemical behavior and potential interactions with biological systems .

Physical and Chemical Properties

The physical and chemical properties of 3-cyclopropylprop-2-ynoic acid are summarized in the following table:

PropertyValue
Molecular FormulaC6H6O2
Molecular Weight110.11 Da
Melting Point63-68°C
LogP1.29
Heavy Atoms Count8
Rotatable Bond Count2
Number of Rings1
Carbon Bond Saturation (Fsp3)0.5
Polar Surface Area37 Ų
Hydrogen Bond Acceptors2
Hydrogen Bond Donors1
Hazard CodesXn (Harmful)

Table 1: Physical and chemical properties of 3-cyclopropylprop-2-ynoic acid

SupplierPurityPackage SizePrice (USD/EUR)Estimated Delivery
Angene US95%50 mg$645 days
Angene US95%100 mg$775 days
Angene US95%250 mg$1255 days
Angene US95%1 g$3185 days
ChemScene LLC97%250 mg$9515 days
ChemScene LLC97%1 g$25015 days
ChemScene LLC97%5 g$75015 days
Angel Pharmatech Ltd.95%1 g$56820 days
Advanced ChemBlock Inc95%250 mg$39130 days
Advanced ChemBlock Inc95%1 g$85330 days
Advanced ChemBlock Inc95%5 g$2,65130 days
Cymit Quimica95%50 mg109.00 €Variable
Cymit Quimica95%100 mg120.00 €Variable
Cymit Quimica95%250 mg196.00 €Variable
Cymit Quimica95%1 g357.00 €Variable

Table 2: Commercial availability and pricing of 3-cyclopropylprop-2-ynoic acid from various suppliers

The variation in pricing reflects differences in purity, quantity, supplier overhead, and potentially manufacturing methods. Researchers should consider these factors when sourcing the compound for their studies.

Reactivity and Chemical Properties

3-Cyclopropylprop-2-ynoic acid possesses several reactive functional groups that contribute to its chemical behavior. The carboxylic acid group can participate in typical acid-base reactions, esterification, and amidation reactions. The alkyne (triple bond) moiety allows for various addition reactions, cycloadditions, and coupling reactions .

The presence of the cyclopropyl group introduces ring strain, which can be leveraged in ring-opening reactions. This strained three-membered ring can undergo ring-expansion reactions under specific conditions, making it valuable in the synthesis of larger ring systems .

In organic synthesis, the triple bond can participate in various cycloaddition reactions. For example, it can undergo [2+1] cycloadditions with azides to form substituted triazoles, which are valuable heterocycles in pharmaceutical chemistry and materials science .

Applications in Organic Synthesis

The unique structural features of 3-cyclopropylprop-2-ynoic acid make it a valuable building block in organic synthesis. Its alkyne functionality and cyclopropyl group enable diverse transformations that can lead to complex molecular architectures.

Radical Chemistry

Research has shown that acyl selenyl esters derived from related cyclopropyl carboxylic acids can undergo interesting radical-mediated transformations. For instance, when treated with tributyltin hydride and AIBN, these compounds can generate acyl radicals that rearrange through their vinylcyclopropane systems to form cyclohexenones .

These transformations exemplify how cyclopropyl-containing compounds can serve as precursors for constructing cyclic structures via radical mechanisms. Although the search results don't explicitly demonstrate this chemistry with 3-cyclopropylprop-2-ynoic acid, the structural similarity suggests similar reactivity might be possible .

Transition Metal Catalysis

The alkyne functionality in 3-cyclopropylprop-2-ynoic acid provides opportunities for transition metal-catalyzed transformations. For instance, ruthenium-catalyzed reactions of related vinylcyclopropanes have been reported to yield complex cyclic structures .

While specific reactions of 3-cyclopropylprop-2-ynoic acid with transition metal catalysts aren't detailed in the search results, its structural features suggest potential applications in metal-catalyzed cyclization, coupling reactions, and other transformations relevant to synthetic chemistry .

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